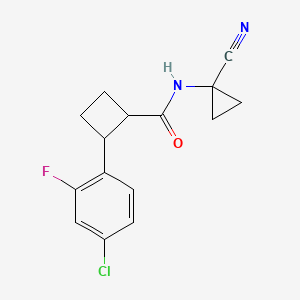
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide, also known as CPCCOEt, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
作用機序
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide binds to the allosteric site of mGluR1, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the release of glutamate, which is a neurotransmitter that is involved in various physiological processes. By inhibiting mGluR1 activity, 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can modulate the release of glutamate and affect various physiological processes.
Biochemical and Physiological Effects:
Research has shown that 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can affect various physiological processes, including learning and memory, pain perception, and motor coordination. Studies have also shown that 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can modulate the release of glutamate, which is involved in various physiological processes. 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide in lab experiments is that it is a specific antagonist for mGluR1, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide is that it may have off-target effects on other receptors, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide. One area of research is the potential use of 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide in the treatment of neurodegenerative diseases. Another area of research is the role of mGluR1 in various physiological processes, including learning and memory, pain perception, and motor coordination. Further research is also needed to determine the potential off-target effects of 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide and to develop more specific antagonists for mGluR1.
合成法
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 1-cyanocyclopropane carboxylic acid to form the intermediate, which is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to obtain the final product.
科学的研究の応用
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide has been studied for its potential use as an antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). Research has shown that mGluR1 is involved in various physiological processes, including learning and memory, pain perception, and motor coordination. 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide has been found to inhibit the activity of mGluR1, which makes it an attractive candidate for further research in these areas.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-9-1-2-11(13(17)7-9)10-3-4-12(10)14(20)19-15(8-18)5-6-15/h1-2,7,10,12H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHSTDVUWJBTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)F)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

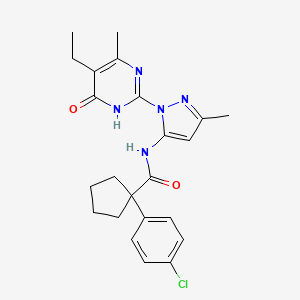
![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)
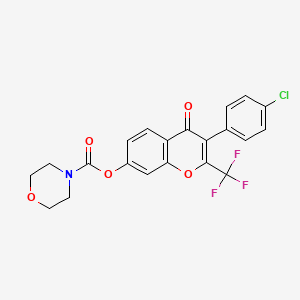
![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)
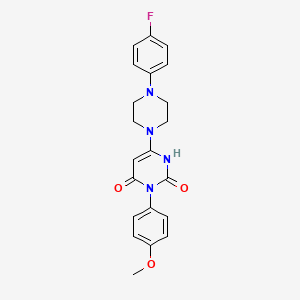
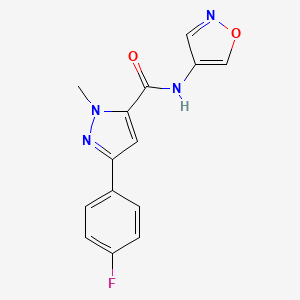
![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)
![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)
